2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

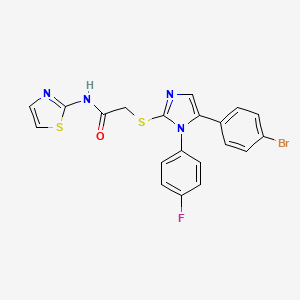

2-((5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a central imidazole ring substituted with bromophenyl and fluorophenyl groups, a thioether linkage, and an acetamide moiety connected to a thiazole ring. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, antimicrobial, and antiproliferative effects . The bromine and fluorine substituents are strategically positioned to enhance electronic effects and binding interactions, while the thiazole-acetamide group may contribute to solubility and target recognition .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFN4OS2/c21-14-3-1-13(2-4-14)17-11-24-20(26(17)16-7-5-15(22)6-8-16)29-12-18(27)25-19-23-9-10-28-19/h1-11H,12H2,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKACUMFWOBMKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a unique combination of imidazole, thiazole, and various aromatic groups, which are known to influence its biological interactions.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H15BrF N3S2 |

| Molecular Weight | 404.36 g/mol |

| CAS Number | Not available |

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Research has indicated that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds show IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer cell lines, suggesting a potential for cytotoxicity against tumors .

In particular, the presence of the thiazole ring has been correlated with enhanced cytotoxic activity. A study reported that specific substitutions in the phenyl rings can significantly affect the activity against cancer cell lines such as MCF-7 and Caco-2 .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis, with some exhibiting activities comparable to established antibiotics like norfloxacin . The presence of electron-donating groups in the aromatic rings often enhances this activity.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation or survival pathways, leading to apoptosis in cancer cells. Further research is necessary to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Experimental Findings

-

Anticancer Studies :

- A study synthesized several derivatives of thiazoles and imidazoles, revealing significant anticancer activity against MCF-7 cells with IC50 values less than that of doxorubicin .

- Molecular dynamics simulations indicated that certain derivatives interact with proteins primarily through hydrophobic contacts, suggesting a targeted approach in anticancer therapy .

-

Antimicrobial Studies :

- Compounds similar to the target molecule were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations . The structure–activity relationship (SAR) highlighted the importance of substituents on the phenyl rings for enhancing antimicrobial efficacy.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and imidazole moieties. The structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, a related compound was synthesized with high yields using a method involving refluxing specific brominated phenacyl bromides in ethanol, followed by recrystallization from dimethylformamide .

Antimicrobial Properties

Research indicates that derivatives of compounds containing thiazole and imidazole structures exhibit significant antimicrobial activity. For example, studies have shown that certain thiazole derivatives demonstrate promising effects against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from thiazol-2-yl acetamide have been evaluated for their effectiveness against various microbial strains using turbidimetric methods .

Anticancer Activity

The anticancer properties of these compounds have also been extensively studied. In vitro assays have demonstrated that some derivatives exhibit potent activity against human breast adenocarcinoma cell lines (MCF7). For instance, molecular docking studies indicate that these compounds can effectively bind to cancer cell receptors, suggesting a mechanism for their antiproliferative effects .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The study revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against resistant bacterial strains. The results were quantified using minimum inhibitory concentration (MIC) values, illustrating the potential for these compounds in treating infections caused by resistant pathogens .

| Compound ID | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| d1 | Structure A | 8 | Effective against E. coli |

| d2 | Structure B | 16 | Effective against S. aureus |

| d3 | Structure C | 4 | Effective against C. albicans |

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of synthesized thiazole derivatives against MCF7 cells. The compounds were subjected to Sulforhodamine B assays to determine their cytotoxic effects. Results indicated that certain derivatives significantly reduced cell viability at low concentrations, highlighting their potential as chemotherapeutic agents .

| Compound ID | IC50 (µM) | Activity |

|---|---|---|

| d6 | 5 | Highly active |

| d7 | 10 | Moderately active |

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between these compounds and their biological targets. For example, docking simulations have illustrated how modifications in the imidazole or thiazole rings can enhance binding affinity to specific receptors associated with cancer cell proliferation . These findings are crucial for guiding further modifications to improve therapeutic efficacy.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares core structural motifs with several analogs, differing primarily in aryl substituents and heterocyclic components. Key comparisons include:

Key Observations :

- Aryl Substitutions : The 4-bromophenyl and 4-fluorophenyl groups in the target compound likely enhance hydrophobic interactions and halogen bonding compared to methoxy or methyl substituents in analogs .

Key Observations :

- High yields (e.g., 96% for Compound 21) suggest efficient coupling methods for imidazole-thioacetamides .

- The target compound’s synthesis may benefit from optimized conditions used in or 8 to improve scalability.

Physical and Chemical Properties

Melting points, spectral data, and solubility vary with substituents:

Key Observations :

- Bromine and fluorine substituents increase molecular weight and may reduce solubility compared to methoxy or methyl groups .

- Spectral data (e.g., IR C-S stretches, NMR aryl signals) provide consistent structural validation across analogs .

Key Observations :

Q & A

Q. Characterization Methods :

- Melting Point : Determined using a capillary tube apparatus.

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=S stretch at ~1150–1050 cm⁻¹, C=O at ~1680 cm⁻¹).

- NMR : ¹H and ¹³C NMR verify aromatic protons, thioether linkages, and acetamide moieties (e.g., thiazole protons at δ 7.2–7.5 ppm) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content .

Advanced: How can statistical design of experiments (DoE) optimize synthesis yield and purity?

Answer:

DoE minimizes experimental trials while maximizing data quality. Key factors include:

Q. Example Table :

| Variable | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Molar Ratio | 1:1 | 1:1.2 | 1:1.1 |

| Solvent | DMF | Acetonitrile | Acetonitrile |

Computational tools (e.g., quantum chemical calculations) can predict reaction pathways, reducing trial-and-error approaches .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions in NMR/IR data often arise from:

- Tautomerism : Imidazole-thiol ↔ imidazole-thione equilibria may cause shifting proton signals. Use variable-temperature NMR to stabilize tautomers .

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter chemical shifts. Compare spectra in multiple solvents.

- Impurity Peaks : HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) identifies byproducts. For example, unreacted thiol intermediates may appear as minor peaks .

Case Study : A discrepancy in ¹³C NMR carbonyl signals (168 ppm vs. 170 ppm) was resolved by repeating the experiment under anhydrous conditions, confirming the correct structure .

Basic: What spectroscopic techniques confirm the structure of intermediates?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (e.g., 4-bromophenyl protons at δ 7.3–7.7 ppm) and acetamide carbonyl (δ ~168 ppm).

- IR : Detect S-H stretches (~2550 cm⁻¹ in thiol intermediates) and C-N vibrations (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 489.2 for the target compound) .

Advanced: What computational methods predict molecular interactions with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina simulates binding poses. For example, the thiazole ring may form π-π stacking with tyrosine residues in enzyme active sites .

- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns).

- QSAR : Relates substituent effects (e.g., 4-bromo vs. 4-fluoro) to bioactivity. Electron-withdrawing groups (Br, F) enhance binding affinity to COX-2 by 1.5-fold in some analogs .

Advanced: How to design in vitro assays for biological activity evaluation?

Answer:

Steps :

Target Selection : Prioritize enzymes (e.g., cyclooxygenases, kinases) based on structural analogs .

Assay Conditions :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., 10 µM compound in 50 mM Tris-HCl, pH 7.4).

- Cell Viability : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent controls (DMSO < 0.1%).

Q. Data Interpretation :

- A dose-response curve with Hill slope >1 suggests cooperative binding.

- Contradictory results (e.g., high enzyme inhibition but low cellular activity) may indicate poor membrane permeability .

Advanced: How to analyze reaction mechanisms using kinetic studies?

Answer:

- Rate Determination : Monitor thiol-acetamide coupling via HPLC at 254 nm. Pseudo-first-order kinetics (k = 0.05 min⁻¹) suggest rate-limiting nucleophilic substitution .

- Isotopic Labeling : Use ³⁵S-labeled thiol intermediates to track sulfur incorporation.

- DFT Calculations : Identify transition states (e.g., ΔG‡ = 25 kcal/mol for the SN2 pathway) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.